N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield. Purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues (if present).

Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids through targeted chemical modifications.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: N-hydroxysuccinimide (NHS) esters, carbodiimides.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield peptides with altered amino acid sequences .

Wissenschaftliche Forschungsanwendungen

N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and protein interactions.

Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: Utilized in the development of peptide-based materials and drug delivery systems

Wirkmechanismus

The mechanism of action of N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine involves its interaction with specific molecular targets, such as cell surface receptors and enzymes. The presence of multiple arginine residues enhances its ability to bind to negatively charged molecules, facilitating its entry into cells and subsequent biological effects. The peptide can modulate various signaling pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine: A similar peptide with a slightly different sequence, lacking some arginine residues.

N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-leucine: Another related peptide with a different arrangement of amino acids.

Uniqueness

N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine is unique due to its specific sequence and the presence of multiple arginine residues, which confer distinct properties such as enhanced cell penetration and binding affinity to negatively charged molecules. These characteristics make it particularly valuable for research and potential therapeutic applications .

Biologische Aktivität

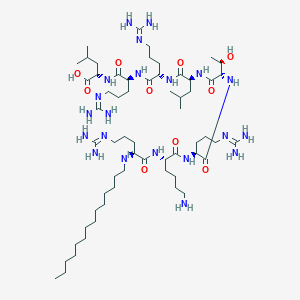

N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine (CAS No. 136082-43-4) is a complex peptide that consists of multiple amino acids, including arginine, lysine, threonine, and leucine, with a myristoyl group attached. This compound is of interest due to its potential biological activities, particularly in muscle metabolism, insulin sensitivity, and cellular signaling pathways.

- Molecular Formula : C60H119N21O10

- Molecular Weight : 1294.72 g/mol

- Structure : The structure features a myristoyl fatty acid chain, which enhances membrane permeability and biological activity.

1. Muscle Growth and Metabolism

Leucine, one of the key components of this peptide, plays a critical role in muscle protein synthesis. It activates the mTORC1 signaling pathway, which is essential for muscle growth and repair. Research indicates that leucine supplementation can lead to increased muscle mass and improved metabolic health by promoting protein synthesis and enhancing insulin sensitivity .

2. Insulin Sensitivity

Studies have shown that arginine and lysine can improve insulin sensitivity. Arginine acts as a precursor for nitric oxide (NO) synthesis, which has vasodilatory effects and may enhance glucose uptake in muscle tissues. The combination of these amino acids has been associated with improved glucose metabolism in diabetic models .

3. Cell Signaling Pathways

The presence of multiple arginine residues in the structure suggests potential roles in various signaling pathways. Arginine is known to regulate the mTOR pathway, which integrates signals from nutrients and growth factors to control cell growth and metabolism . Furthermore, leucine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a vital role in cellular energy homeostasis .

Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

| Study | Findings |

|---|---|

| Biolo et al., 1995 | Demonstrated that leucine supplementation enhances muscle protein synthesis through mTOR activation. |

| Doi et al., 2005 | Found that leucine stimulates fatty acid oxidation via AMPK activation, preventing lipid accumulation in skeletal muscle. |

| González et al., 2012 | Showed that leucine influences blastocyst development by regulating mTOR signaling pathways. |

Case Study 1: Leucine Supplementation in Diabetic Rats

A study involving diabetic rats revealed that supplementation with leucine significantly increased lean body mass and improved insulin sensitivity. The treated group showed enhanced GLUT4 expression and Akt phosphorylation, indicating improved glucose uptake mechanisms .

Case Study 2: Arginine's Role in Lysine-related Metabolic Disorders

In patients with lysine-related metabolic disorders, arginine supplementation was found to effectively reduce systemic lysine oxidation by competing for transport across cell membranes. This antagonistic relationship underscores the importance of arginine in dietary formulations for managing such conditions .

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine with high purity?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Optimize coupling steps for arginine-rich sequences (prone to aggregation) by incorporating pseudoproline dipeptides or microwave-assisted synthesis. Purify via reversed-phase HPLC using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Validate purity (>95%) using analytical HPLC and MALDI-TOF mass spectrometry .

Q. What analytical methods are recommended to confirm the identity and structural integrity of this peptide?

- Methodological Answer : Combine amino acid analysis (AAA) after acid hydrolysis (6 M HCl, 110°C, 24 hrs) with ninhydrin detection , LC-MS for molecular weight confirmation, and circular dichroism (CD) spectroscopy to assess secondary structure. Cross-validate results against synthetic standards and reference databases (e.g., UniProt) .

Q. How can researchers quantify this peptide in complex biological matrices?

- Methodological Answer : Employ isotope dilution mass spectrometry (ID-MS) with a stable isotope-labeled internal standard (e.g., ¹³C/¹⁵N-labeled peptide). Use solid-phase extraction (SPE) for sample cleanup and minimize ion suppression. Validate the method via spike-recovery experiments in relevant matrices (e.g., plasma, cell lysates) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in bioactivity data across different assays (e.g., cell-based vs. in vitro enzymatic assays)?

- Methodological Answer : Conduct orthogonal assays to isolate confounding variables. For example:

- Test peptide stability in assay buffers (e.g., via LC-MS) to rule out degradation.

- Use surface plasmon resonance (SPR) to measure direct binding kinetics, independent of cellular uptake.

- Perform dose-response curves with positive/negative controls to assess assay specificity. Triangulate data using statistical tools like Bland-Altman analysis .

Q. How can researchers optimize structural characterization when NMR data is ambiguous due to peptide flexibility?

- Methodological Answer : Integrate multiple techniques:

- Use molecular dynamics (MD) simulations to model conformational ensembles.

- Validate with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent-accessible regions.

- Apply cryo-electron microscopy (cryo-EM) for low-resolution structural insights in near-native conditions. Cross-reference with CD spectroscopy to confirm secondary structure trends .

Q. What best practices ensure reproducibility in peptide synthesis and functional studies?

- Methodological Answer :

- Document synthetic protocols in detail (e.g., resin type, coupling reagents, deprotection times).

- Share raw analytical data (HPLC chromatograms, mass spectra) in public repositories.

- Use internal standards for quantitative assays (e.g., norleucine for AAA ).

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and report all experimental conditions, including negative results .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting results between in silico predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate computational parameters (e.g., force fields in docking studies).

- Validate peptide conformation in physiological buffers (e.g., via CD or NMR).

- Test truncated or alanine-scanned analogs to identify critical residues. Publish null results to improve predictive algorithms .

Q. Methodological Tables

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(tetradecylamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H119N21O10/c1-7-8-9-10-11-12-13-14-15-16-17-20-31-70-41(26-21-32-71-57(62)63)49(83)75-42(25-18-19-30-61)50(84)77-45(29-24-35-74-60(68)69)53(87)81-48(40(6)82)55(89)79-46(36-38(2)3)54(88)78-43(27-22-33-72-58(64)65)51(85)76-44(28-23-34-73-59(66)67)52(86)80-47(56(90)91)37-39(4)5/h38-48,70,82H,7-37,61H2,1-6H3,(H,75,83)(H,76,85)(H,77,84)(H,78,88)(H,79,89)(H,80,86)(H,81,87)(H,90,91)(H4,62,63,71)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)/t40-,41+,42+,43+,44+,45+,46+,47+,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGGOUCMVQMNGK-SCNIHQMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCN[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H119N21O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1294.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136082-43-4 | |

| Record name | N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136082434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.